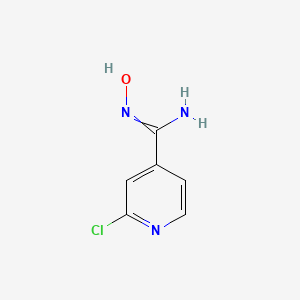

2-chloro-N'-hydroxypyridine-4-carboximidamide

Description

2-Chloro-N'-hydroxypyridine-4-carboximidamide is a substituted pyridine derivative characterized by a hydroxylamidine group at position 4 and a chlorine substituent at position 2 of the pyridine ring. Its molecular formula is C₆H₅ClN₃O, with a molecular weight of 170.58 g/mol (extrapolated from structural analogs in and ). The compound’s structure combines electrophilic (chlorine) and nucleophilic (hydroxylamidine) functional groups, making it a candidate for diverse chemical interactions, such as coordination chemistry or medicinal chemistry applications.

Safety data from related compounds () indicate that hydroxylamidine derivatives can be moisture-sensitive and may cause eye, skin, and respiratory irritation (Risk Phrases: R36/37/38).

Properties

IUPAC Name |

2-chloro-N'-hydroxypyridine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMRNWUUNGSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Cyanopyridine-N-Oxide

The first step involves the chlorination of 4-cyanopyridine-N-oxide using phosphorus oxychloride (POCl₃) under controlled conditions. As described in Method 1 of Source, this reaction proceeds via nucleophilic substitution, where the oxygen atom in the N-oxide is replaced by chlorine. Key parameters include:

Amidoximation of 2-Chloro-4-Cyanopyridine

The nitrile group at the 4-position is converted to the N'-hydroxycarboximidamide moiety using hydroxylamine. This step, inferred from Source, employs hydroxylamine hydrochloride in ethanol under reflux:

-

Reagents : 2-Chloro-4-cyanopyridine, hydroxylamine hydrochloride, ethanol.

-

Conditions : Reflux at 80°C for 5–24 hours.

-

Mechanism : Nucleophilic addition of hydroxylamine to the nitrile, forming the amidoxime.

-

Yield : Reported yields for analogous amidoximations range from 75–90%.

Advantages : High purity due to crystalline intermediates.

Limitations : POCl₃ handling requires strict safety protocols due to its corrosive nature.

One-Pot Ph₃P–I₂-Mediated Dehydrative Condensation

Direct Synthesis from Secondary Amides

Source details a novel one-pot method for N-substituted amidoximes using triphenylphosphine (Ph₃P) and iodine (I₂). Applied to 2-chloro-4-carboxamide precursors, this route avoids isolation of intermediates:

-

Reagents : 2-Chloro-4-pyridinecarboxamide, hydroxylamine, Ph₃P, I₂.

-

Conditions : Room temperature, 1–2 hours in dichloromethane.

-

Mechanism : Ph₃P–I₂ mediates dehydrative condensation, converting the amide to amidoxime.

Advantages : Mild conditions and reduced reaction time.

Limitations : Limited substrate scope for sterically hindered amides.

Multi-Step Route from 4-Pyridinecarboxylic Acid

Esterification and Chlorination

This method begins with 4-pyridinecarboxylic acid, which is esterified to methyl 4-pyridinecarboxylate. Subsequent chlorination at the 2-position uses POCl₃ or SOCl₂:

-

Reagents : 4-Pyridinecarboxylic acid, methanol (for esterification), POCl₃.

-

Conditions : Esterification at reflux (65°C), chlorination at 80–100°C.

-

Intermediate : Methyl 2-chloro-4-pyridinecarboxylate.

Hydroxylamine-Mediated Amidoximation

The ester is hydrolyzed to the carboxylic acid, then converted to the amidoxime:

-

Reagents : Hydroxylamine hydrochloride, sodium hydroxide.

-

Yield : 70–80% overall yield.

Advantages : Uses inexpensive starting materials.

Limitations : Multi-step purification reduces scalability.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Time | Complexity |

|---|---|---|---|---|

| Two-Step (POCl₃) | POCl₃, Hydroxylamine | 85–90% | 8–24 h | Moderate |

| One-Pot (Ph₃P–I₂) | Ph₃P, I₂ | 80–85% | 1–2 h | Low |

| Multi-Step (Carboxylic Acid) | POCl₃, NaOH | 70–80% | 24–48 h | High |

| Thienopyridine Route | 2-Mercaptonicotinonitrile | 60–70% | 12–18 h | Very High |

Critical Discussion of Reaction Mechanisms

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N'-hydroxypyridine-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield chloropyridine derivatives or carboxylic acids.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-N'-hydroxypyridine-4-carboximidamide has been investigated for its potential biological activities, including antimicrobial and antiviral properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study: Research has indicated that derivatives of this compound exhibit activity against resistant strains of bacteria such as Staphylococcus aureus, highlighting its potential as a novel antibacterial agent .

Agricultural Science

The compound may have applications as a pesticide or herbicide due to its biological activity. The structural characteristics enable it to act on specific pathways in pests or weeds.

- Data Table: Potential Agricultural Applications

| Application Type | Mechanism of Action | Target Organism |

|---|---|---|

| Herbicide | Inhibition of growth | Weeds |

| Pesticide | Disruption of metabolic processes | Insect pests |

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its reactivity can be exploited in various organic reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis Pathways:

- Reaction with amines to form substituted derivatives.

- Coupling with other electrophiles to create larger molecular frameworks.

Example Mechanisms:

- Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt protein synthesis through ribosomal interaction.

- Pesticidal Activity: It could interfere with metabolic pathways essential for pest survival.

Mechanism of Action

The mechanism by which 2-chloro-N'-hydroxypyridine-4-carboximidamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between 2-chloro-N'-hydroxypyridine-4-carboximidamide and related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Halogen Influence: The chlorine in this compound enhances electrophilicity compared to non-halogenated analogs.

Functional Group Diversity :

- The hydroxylamidine group in the target compound distinguishes it from carboxamide derivatives (e.g., ), which exhibit higher structural complexity and are prioritized in pharmaceutical research for their stability and hydrogen-bonding capacity .

Synthetic Utility :

- The target compound’s hydroxylamidine moiety may serve as a chelating agent in metal-organic frameworks (MOFs), contrasting with sulfonamide- or ethynyl-containing analogs (), which are tailored for covalent bonding or click chemistry applications .

Biological Activity

2-Chloro-N'-hydroxypyridine-4-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a hydroxyl group and a carboximidamide functional group. This specific arrangement is believed to contribute significantly to its biological properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest potential pathways:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymes involved in metabolic processes.

- Antiproliferative Effects : It has been observed to exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

-

Cancer Cell Line Testing :

- In vitro studies conducted on HT29 (colon cancer) and FEK4 (fibroblast) cell lines demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to controls .

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparative analysis was performed between this compound and other related compounds to assess differences in biological activity:

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial/Antiproliferative | 10 | Apoptosis induction |

| N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide | Antimicrobial | 20 | Enzyme inhibition |

| 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine | Anticancer | 15 | DNA binding |

Q & A

Q. What are the established synthetic routes for 2-chloro-N'-hydroxypyridine-4-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves converting 4-chloropyridine-2-carboxylic acid derivatives into amidoximes. A common approach is reacting 4-chloropyridine-2-carbonitrile with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) at 80°C for 6–8 hours . Characterization of intermediates and the final product requires multinuclear NMR (¹H, ¹³C) and FTIR spectroscopy to confirm the amidoxime functional group (–NH–OH). For purity validation, HPLC with a C18 column (acetonitrile/water gradient) is recommended. Crystallization from ethanol/water yields single crystals suitable for X-ray diffraction studies .

Q. How can the crystal structure and supramolecular interactions of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100–150 K minimizes thermal motion artifacts. Structure solution via direct methods (SHELXT ) and refinement with SHELXL reveal bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxyl group in the amidoxime moiety forms O–H⋯N hydrogen bonds with adjacent pyridine rings, stabilizing the supramolecular architecture .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

Methodological Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation ) are used to compute molecular orbitals, electrostatic potential surfaces, and Fukui indices. Basis sets such as 6-311++G(d,p) account for polarization and diffuse effects. Key findings include:

Q. How can contradictions in spectroscopic or computational data be resolved?

Methodological Answer: Discrepancies between experimental and calculated NMR chemical shifts often arise from solvent effects or conformational flexibility. To address this:

- Perform DFT calculations with implicit solvent models (e.g., SMD for DMSO or water).

- Compare Boltzmann-weighted averages of multiple conformers with experimental data.

For vibrational spectra, scaling factors (e.g., 0.961 for B3LYP/6-31G*) adjust harmonic frequencies to match experimental FTIR peaks .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloro group at C2 undergoes SNAr (nucleophilic aromatic substitution) with amines or alkoxides. Kinetic studies (monitored by ¹H NMR or LC-MS) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.